(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine
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Overview
Description
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 6-position, along with a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Substitution Reactions: The cyclopropyl and methyl groups are introduced via substitution reactions using cyclopropyl halides and methylating agents, respectively.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, often using a suitable amine precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
(4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclopropyl(6-methylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride: Similar structure but in the form of a dihydrochloride salt.
Uniqueness: (4-Cyclopropyl-6-methylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1269429-27-7 |
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Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(4-cyclopropyl-6-methylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(7-2-3-7)12-9(5-10)11-6/h4,7H,2-3,5,10H2,1H3 |
InChI Key |
NCICAVTUJZBMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C2CC2 |
Origin of Product |
United States |
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